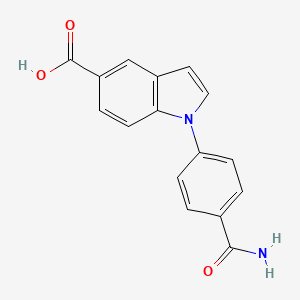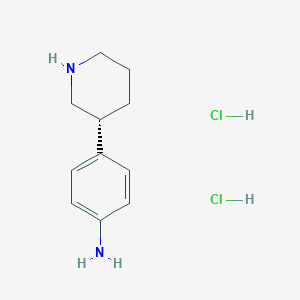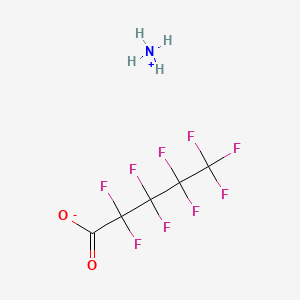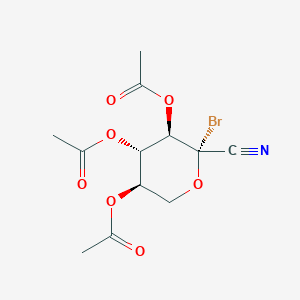
2-Iodo-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H7IO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the second position and a methoxy group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-methoxybenzaldehyde typically involves the iodination of 3-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or iodine monochloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodo-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Iodo-3-methoxybenzoic acid.
Reduction: 2-Iodo-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Iodo-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Iodo-3-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes and proteins. For example, it can inhibit protein tyrosine phosphatases (PTPs), which are enzymes responsible for removing phosphate groups from tyrosine residues in proteins . This inhibition can affect various cellular signaling pathways and biological processes.
Comparación Con Compuestos Similares
3-Hydroxy-2-iodo-4-methoxybenzaldehyde: Similar structure but with a hydroxyl group at the third position instead of a methoxy group.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar structure but with a hydroxyl group at the fourth position instead of an iodine atom.
Uniqueness: 2-Iodo-3-methoxybenzaldehyde is unique due to the presence of both an iodine atom and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H7IO2 |
|---|---|
Peso molecular |
262.04 g/mol |
Nombre IUPAC |
2-iodo-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7IO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 |
Clave InChI |
QZQLZRSMGYUBKN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12847235.png)



![Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12847266.png)
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847269.png)
![tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate](/img/structure/B12847270.png)
![4-Chloro-2-phenylbenzo[d]oxazole](/img/structure/B12847277.png)
![1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12847282.png)

